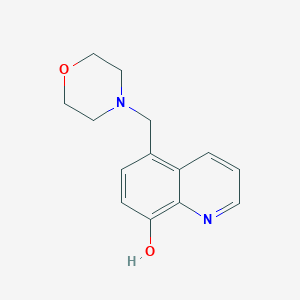

5-(Morpholin-4-ylmethyl)quinolin-8-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(morpholin-4-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUILKRKGZEPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360209 | |

| Record name | 5-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312611-90-8 | |

| Record name | 5-(morpholin-4-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Morpholinylmethyl)-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 5-(Morpholin-4-ylmethyl)quinolin-8-ol

The foundational 8-hydroxyquinoline (B1678124) scaffold can be synthesized through several established methods, including the Skraup and Friedlander syntheses. rroij.com The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde, while the Friedlander method utilizes the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. rroij.com Additionally, 8-hydroxyquinoline can be prepared via the diazotization of 8-aminoquinoline (B160924) or through the alkali fusion of 8-sulphonic acid. rroij.com

The introduction of the morpholin-4-ylmethyl substituent at the C-5 position is typically achieved through a Mannich-type reaction, a powerful tool for C-C bond formation via aminoalkylation. bohrium.comnih.govcapes.gov.br This reaction involves the condensation of 8-hydroxyquinoline with formaldehyde (B43269) and morpholine (B109124).

Modified Mannich Reaction Approaches for Aminomethylated 8-Hydroxyquinolines

The modified Mannich reaction is a cornerstone in the synthesis of aminomethylated 8-hydroxyquinolines due to its operational simplicity and mild reaction conditions. bohrium.comresearchgate.net This multicomponent reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, in this case, the 8-hydroxyquinoline core. bohrium.com The reaction proceeds by replacing the active hydrogen with an aminomethylene group or a substituted aminoalkyl moiety. mdpi.com

In the context of this compound synthesis, 8-hydroxyquinoline serves as the active hydrogen provider, affording the desired aminoalkylated product. bohrium.comresearchgate.net The versatility of the Mannich reaction allows for the use of a wide array of primary and secondary amines, as well as various aldehydes, leading to a diverse range of aminomethylated 8-hydroxyquinoline derivatives. nih.govresearchgate.net For instance, the reaction of 5-chloro-8-hydroxyquinoline (B194070) with paraformaldehyde and pyrrolidine (B122466) in the presence of triethylamine (B128534) in ethanol (B145695) under reflux conditions yields 5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol. rsc.org

Table 1: Examples of Modified Mannich Reactions for Aminomethylated 8-Hydroxyquinolines

| 8-Hydroxyquinoline Derivative | Amine | Aldehyde | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Dimethylamine | Paraformaldehyde | 5,7-bis(dimethylaminomethyl)-8-hydroxyquinoline | mdpi.com |

| 5-Chloro-8-hydroxyquinoline | Pyrrolidine | Paraformaldehyde | 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | rsc.org |

| 8-Hydroxyquinoline | Piperazine | Paraformaldehyde | 5,7-bis(piperazin-1-ylmethyl)-8-hydroxyquinoline | mdpi.com |

| 5-Nitro-8-hydroxyquinoline | Morpholine | Formaldehyde | 7-Morpholinomethyl-5-nitro-8-hydroxyquinoline | mdpi.com |

Regioselective Functionalization Strategies

The functionalization of the 8-hydroxyquinoline ring at specific positions is crucial for tuning the compound's properties. Various strategies have been developed to achieve regioselectivity, particularly at the C-5, C-7, and C-8 positions.

C-5, C-7, and C-8 Position Modification

The C-5 and C-7 positions of 8-hydroxyquinoline are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. Halogenation, for example, can be achieved with reagents like N-bromosuccinimide (NBS) to yield bromo-substituted derivatives. nih.gov These halogenated intermediates serve as versatile handles for further modifications. The hydroxyl group at the C-8 position can be alkylated or acylated to modulate the electronic and steric properties of the molecule. nih.govresearchgate.net For instance, 8-alkoxy-substituted quinaldines can be prepared by the simple alkyl halide substitution of 8-hydroxy-2-methylquinoline in DMF under basic conditions. nih.gov

Utilization of Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at specific positions of the 8-hydroxyquinoline core, typically at positions that have been pre-functionalized with a halide. rroij.comresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. nih.gov To perform a Suzuki coupling on the 8-hydroxyquinoline ring, the hydroxyl group often requires protection, for example, as a benzyl (B1604629) or tosyl ether, to prevent interference with the catalytic cycle. rroij.comresearchgate.net This strategy has been successfully employed to synthesize 5-aryl-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline. rroij.com

Table 2: Suzuki Cross-Coupling Reactions on 8-Hydroxyquinoline Derivatives

| 8-Hydroxyquinoline Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-8-(benzyloxy)quinoline | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 8-(Benzyloxy)-5-phenylquinoline | rroij.com |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Anhydrous Suzuki-Miyaura conditions | 4-Aryl-8-tosyloxyquinolines | researchgate.net |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 6-Aryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

Novel Synthetic Protocols and Catalyst Systems

Research into the synthesis of 8-hydroxyquinoline derivatives is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. researchgate.net This includes the exploration of novel catalysts and reaction conditions.

Recent advancements have seen the use of metal-free conditions for certain transformations. For example, a regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles has been achieved using 8-hydroxyquinoline as a catalyst in a one-pot azide-alkyne cycloaddition reaction. rsc.org In the realm of C-H functionalization, visible light-induced, metal- and photosensitizer-free methods have been developed for the perfluoroalkylation of quinoline (B57606) derivatives at the C-5 and C-8 positions. researchgate.net

Furthermore, novel catalyst systems are being explored for established reactions. For instance, new heterodinuclear Pd-bpydc-Ln scaffolds have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions under mild conditions. mdpi.com Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water represents another green and efficient synthetic approach. mdpi.com The development of one-pot reactions using eco-friendly catalysts, such as sodium tetrafluoroborate (B81430) for the synthesis of 8-hydroxyquinoline-4-thiazolidinone derivatives, is also a significant area of progress. researchgate.net

Pharmacological and Biological Research Investigations

Anticancer and Antitumor Research

Investigations into 5-(Morpholin-4-ylmethyl)quinolin-8-ol have revealed a multi-faceted approach to combating cancer, targeting several key pathways and processes essential for tumor growth and survival.

Inhibition of Tumor Angiogenesis and Metastasis

While direct studies specifically detailing the inhibition of tumor angiogenesis and metastasis by this compound are limited, the broader class of quinoline (B57606) derivatives has been recognized for these properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing nutrients and oxygen to rapidly dividing cancer cells. The disruption of this process is a key strategy in cancer therapy. Similarly, metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Quinoline compounds, in general, have been shown to interfere with these complex processes.

Targeting PI3K/mTOR Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival. Its deregulation is a common feature in many human cancers, making it a prime target for anticancer drug development. The morpholine (B109124) moiety, a key structural feature of this compound, is known to be important for the inhibition of the PI3K/mTOR pathway. This is because the morpholine oxygen atom can form a hydrogen bond with key amino acid residues in the hinge region of PI3Kα and mTOR. Several compounds with a morpholine-triazine scaffold have been developed as potent dual inhibitors of PI3K and mTOR.

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of quinoline derivatives has been evaluated against a variety of cancer cell lines. These compounds have demonstrated the ability to inhibit the growth of cancer cells, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50) value. The morpholine ring, present in this compound, is a significant heterocyclic scaffold that has been incorporated into numerous anticancer agents due to its favorable physicochemical and metabolic properties.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives Against Various Cancer Cell Lines No specific data is available for this compound. The following table is a representative example of how such data would be presented for related compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Quinoline Derivative A | Breast (MCF-7) | 5.2 |

| Quinoline Derivative B | Lung (A549) | 7.8 |

| Quinoline Derivative C | Colon (HCT116) | 3.5 |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis. Many anticancer therapies aim to restore this process. Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. These can include the activation of caspases, a family of proteases that execute the apoptotic process, and the fragmentation of DNA. Some quinoline-based compounds have been observed to cause an increase in the sub-G1 cell population in cell cycle analysis, which is indicative of apoptotic cell death.

Role of Metal Chelation in Anticancer Mechanisms

8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their metal-chelating properties. Metal ions such as iron, copper, and zinc are essential for various biological processes, and their homeostasis is often dysregulated in cancer cells. The chelation of these metal ions can disrupt critical cellular functions in cancer cells, leading to an anticancer effect. The antitumor activity of some 8-hydroxyquinoline derivatives has been linked to their ability to chelate copper and zinc ions, which can lead to the inhibition of the proteasome and the induction of apoptosis.

Interactions with Proteasome and Histone Deacetylase

The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell. Its inhibition can lead to the accumulation of pro-apoptotic proteins, triggering cell death in cancer cells. Some quinoline derivatives have been identified as non-competitive inhibitors of the human proteasome.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. While specific studies on the interaction of this compound with HDACs are not available, the 8-hydroxyquinoline scaffold has been explored in the design of HDAC inhibitors.

Antimicrobial Research

Derivatives of 8-hydroxyquinoline are noted for their broad-spectrum antimicrobial properties. nih.govnih.gov The combination of the quinoline nucleus, known for its antibacterial and antifungal effects, with the morpholine group, which can enhance these properties, has led to investigations into its efficacy against various microbial pathogens. researchgate.netijprems.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research has demonstrated that quinoline derivatives, including those with a morpholine substituent, possess significant antibacterial capabilities. nih.gov Studies on related 5-substituted-8-hydroxyquinoline compounds show activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of novel morpholinoquinoline-based conjugates demonstrated significant antibacterial activity when compared to first-line drugs like ampicillin, chloramphenicol, and ciprofloxacin. nih.gov

Generally, 8-hydroxyquinoline derivatives tend to exhibit greater potency against Gram-positive bacteria than Gram-negative strains. nih.gov This difference is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, restricting the entry of the compound. nih.gov The antibacterial action of these compounds is often linked to their ability to chelate metal ions, which are essential for bacterial enzyme function. Small molecule screening has also identified 8-hydroxyquinoline derivatives that can inhibit specific pathogenic mechanisms, such as the type III secretion system in Gram-negative pathogens. nih.gov

Antifungal and Antiviral Properties

The quinoline scaffold is a core component of many compounds investigated for their antifungal and antiviral activities. nih.govresearchgate.net Research into derivatives of 8-hydroxyquinoline has confirmed their potential as antifungal agents, with some showing efficacy comparable to or greater than standard drugs like fluconazole. researchgate.netnih.gov

In one study, several morpholinoquinoline-based compounds were screened for antifungal activity against Candida albicans, demonstrating significant efficacy when compared to the standard antifungal griseofulvin. nih.gov The mechanism of antifungal action for morpholine-containing drugs is often related to the inhibition of enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. mdpi.com

While direct antiviral studies on this compound are limited, the broader class of 8-hydroxyquinoline derivatives has shown promise. For example, certain 5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated significant in vitro inhibitory activity against the dengue virus serotype 2 (DENV2). nih.gov

Antimalarial and Antitubercular Activities

The quinoline ring is a cornerstone of antimalarial drug discovery. researchgate.net Research into novel morpholinoquinoline derivatives has shown that they can exhibit potent antimalarial activity. nih.gov Several synthesized morpholinoquinoline-pyrazoline conjugates displayed strong activity against Plasmodium falciparum, with inhibitory concentrations (IC50) that were more potent than the standard drug quinine (B1679958) and comparable to chloroquine. nih.gov

In the field of antitubercular research, 8-hydroxyquinoline and its derivatives have been identified as effective agents against Mycobacterium tuberculosis. nih.govepa.gov Studies on cloxyquin (5-chloroquinolin-8-ol), a closely related analog, have shown good antituberculosis activity, even against multidrug-resistant isolates. researchgate.net A series of morpholinoquinoline conjugates also exhibited superior antitubercular activity against the M. tuberculosis H37Rv strain, with one compound found to be equipotent to the first-line drug rifampicin. nih.gov

Anti-inflammatory Research

Both the morpholine and quinoline moieties are recognized for their contribution to anti-inflammatory activity. researchgate.netnih.gov The quinoline framework has been identified as a promising template for designing novel anti-inflammatory agents that can inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α (TNF-α). nih.gov Quinoline derivatives have been shown to reduce nitric oxide generation and inhibit nuclear factor-kappa B (NF-ĸB) DNA binding during inflammatory stimulation. nih.gov

Neurodegenerative Disease Research

The structural features of this compound make it a compound of interest for neurodegenerative disease research. researchgate.netnih.gov Both the morpholine and quinoline scaffolds are integral to compounds designed to modulate critical enzymes implicated in conditions like Alzheimer's and Parkinson's disease. nih.gov

Research has focused on the ability of these compounds to inhibit cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov The inhibition of AChE, for example, is a key therapeutic strategy for Alzheimer's disease. researchgate.netwalshmedicalmedia.com Studies on morpholine-bound quinoline hybrids have identified compounds with potent and selective inhibition of AChE. nih.gov Furthermore, 8-hydroxyquinoline derivatives have been developed as multifunctional ligands that can inhibit cholinesterases and monoamine oxidases, chelate biometals, and provide neuroprotection. nih.govresearchgate.net

Other Biological System Interactions

Beyond the activities previously described, the 8-hydroxyquinoline scaffold is known to be a versatile pharmacophore with a wide array of biological interactions, including anticancer or antiproliferative activity. researchgate.netnih.govbohrium.com The ability of 8-hydroxyquinoline derivatives to chelate metal ions is often linked to their antiproliferative effects. nih.gov For instance, the 8-hydroxyquinoline derivative nitroxoline (B368727) has demonstrated cytotoxicity against various cancer cell lines, an effect that is enhanced by the presence of copper ions and is associated with the production of reactive oxygen species (ROS). wikipedia.org Other derivatives have been shown to inhibit tumor growth in vivo without significant damage to vital organs. researchgate.net This suggests that compounds like this compound, which combine the 8-hydroxyquinoline core with a morpholine group, may also interact with systems regulating cell proliferation. researchgate.netontosight.ai

Antioxidant and Antidiabetic Activities

Receptor Antagonism Studies (e.g., TRPV1, MCH1R)

Investigations into the potential receptor antagonism of this compound, specifically concerning the Transient Receptor Potential Vanilloid 1 (TRPV1) and Melanin-Concentrating Hormone Receptor 1 (MCH1R), have not been identified in the available scientific literature. While various quinoline-based compounds have been explored as antagonists for these receptors, there is no specific data to suggest that this compound has been evaluated for these particular targets. nih.govnih.govmdpi.comwikipedia.orgresearchgate.netnih.govnih.gov

Enzyme Inhibition Studies (e.g., Tyrosine Kinase, Cathepsin B, UGGT)

Research into the enzyme inhibitory properties of this compound has yielded significant findings, particularly in the context of UDP-Glucose Glycoprotein (B1211001) Glucosyltransferase (UGGT).

UGGT Inhibition:

The most prominent research on this compound has identified it as an inhibitor of UGGT, a key enzyme in the endoplasmic reticulum's quality control system for glycoprotein folding. This discovery was the result of a fragment-based lead discovery screen utilizing X-ray crystallography.

Detailed findings from this research indicate that this compound binds to a conserved surface motif in the catalytic domain of UGGT. This binding has been characterized both in vitro and in cellular models.

In Vitro Binding and Inhibition Data

| Target | Method | Binding Affinity (Kd) |

| Fungal UGGT (CtUGGTGT24) | Ligand-enhanced fluorescence | 47 µM |

| Human UGGT1 | Ligand-enhanced fluorescence | Sub-millimolar |

In cellular assays using modified HEK293-6E cells, this compound was shown to inhibit both human isoforms of UGGT, UGGT1 and UGGT2, at concentrations exceeding 750 µM. The binding of this compound to the fungal UGGT catalytic domain appears to be mutually exclusive with the binding of a specific glycan substrate (M5-9 glycan), suggesting a competitive or overlapping binding site. These findings have positioned this compound as a foundational molecule for the development of more potent and selective UGGT inhibitors.

Tyrosine Kinase and Cathepsin B Inhibition:

There is no specific information available in the reviewed scientific literature to indicate that this compound has been investigated as an inhibitor of tyrosine kinases or cathepsin B. While quinoline derivatives are a known class of compounds with activity against these enzymes, direct studies on this particular molecule have not been reported.

Mechanistic Elucidation and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

The biological activity of 5-(Morpholin-4-ylmethyl)quinolin-8-ol is rooted in the combined chemical properties of its core 8-hydroxyquinoline (B1678124) (8HQ) structure and the appended morpholine (B109124) moiety. The primary mechanism of action for the 8HQ class of compounds stems from their function as lipophilic metal ion chelators. researchgate.netnih.gov This allows them to bind to and modulate the homeostasis of biologically important metal ions.

Metal Chelation Properties and Their Biological Implications

The 8-hydroxyquinoline core of the molecule is a potent monoprotic bidentate chelating agent. The close proximity of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline (B57606) ring allows for the formation of stable complexes with a variety of divalent and trivalent metal ions. mdpi.com

A study specifically investigating this compound, referred to as MMQ, demonstrated its ability to form metal chelates with a range of transition metals. imjst.org The resulting complexes were found to have a metal-to-ligand ratio of 1:2. The primary biological implication identified in this research was a significant enhancement of antifungal activity. While the compound itself was moderately toxic to fungi, its metal chelates exhibited much greater toxicity, with the copper (Cu2+) complex being the most potent. imjst.org This suggests that the chelation of metal ions is crucial for its biological effect, a principle that extends to the anticancer activities of other 8HQ derivatives like clioquinol, which are linked to the chelation of copper and zinc. nih.govdovepress.com

| Chelated Metal Ion | Observed Biological Implication | Reference |

|---|---|---|

| Copper (Cu2+) | Enhanced antifungal activity (most potent) | imjst.org |

| Cobalt (Co2+) | Enhanced antifungal activity | imjst.org |

| Nickel (Ni2+) | Enhanced antifungal activity | imjst.org |

| Manganese (Mn2+) | Enhanced antifungal activity | imjst.org |

| Zinc (Zn2+) | Enhanced antifungal activity | imjst.org |

| Cadmium (Cd2+) | Enhanced antifungal activity | imjst.org |

Modulation of Intracellular Signaling Pathways (e.g., PI3K-Akt-mTOR)

The phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical network that governs cell cycle, survival, metabolism, and proliferation. nih.gov Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.govnih.gov

While direct evidence specifically linking this compound to the PI3K-Akt-mTOR pathway was not found in the reviewed literature, the morpholine moiety is a key structural feature in numerous kinase inhibitors. nih.gov Research on other morpholine-containing compounds has demonstrated their ability to inhibit this pathway. For example, certain dimorpholinoquinazoline derivatives have been shown to inhibit the phosphorylation of key downstream effectors like Akt, mTOR, and S6K. nih.gov Given the established role of the morpholine pharmacophore in interacting with kinases, it is plausible that this compound could potentially modulate kinase-driven signaling cascades such as the PI3K-Akt-mTOR pathway. nih.gov

DNA Binding and DNA Repair Inhibition

Studies on related quinoline-based compounds indicate that they can interact with DNA and inhibit the function of various DNA-acting enzymes. The proposed mechanism involves the intercalation of the planar quinoline structure into the DNA helix. This insertion can alter the DNA conformation and, in turn, inhibit enzymes that rely on specific DNA structures for their function. nih.gov

While research on this compound itself is specific, studies on other morpholino-containing drugs have characterized their ability to bind covalently to DNA. For instance, morpholino derivatives of doxorubicin (B1662922) have been shown to form adducts and interstrand cross-links with DNA, which is a potent mechanism of cytotoxicity. nih.gov This capacity for DNA interaction suggests a potential mechanism of action for quinoline compounds bearing a morpholine substituent.

| Potential Action | Mechanism | Observed in Related Compounds | Reference |

|---|---|---|---|

| DNA Binding | Covalent binding and formation of adducts | Morpholino doxorubicin derivatives | nih.gov |

| DNA Cross-linking | Formation of interstrand cross-links | Cyanomorpholino doxorubicin | nih.gov |

Ionophore Activity and Membrane Permeability

8-Hydroxyquinoline derivatives are typically lipophilic (fat-soluble) molecules, a property that allows them to pass through cellular membranes. researchgate.net This characteristic, combined with their metal-chelating ability, enables them to act as metal ionophores. As ionophores, they can bind to metal ions in the extracellular environment, transport them across the lipid bilayer of the cell membrane, and release them into the cytoplasm. nih.govdovepress.com

Interactions with Key Biomolecular Targets

Based on its structure and the activities of related compounds, this compound interacts with several key biomolecular targets.

The most directly confirmed interaction is with metal ions , where it acts as a chelator, forming complexes that can have enhanced biological activity, such as increased antifungal potency. imjst.org

Through its ionophore activity, the compound can modulate the function of metal-dependent cellular machinery. A significant target for other 8HQ derivatives is the proteasome , whose inhibition is linked to anticancer effects. nih.govdovepress.com

Additionally, the quinoline scaffold suggests potential interactions with DNA . This can occur via intercalation, leading to the inhibition of DNA-processing enzymes, or through direct covalent binding and cross-linking, as seen with other morpholino-containing agents. nih.gov

Finally, the presence of the morpholine pharmacophore suggests a potential for interaction with the ATP-binding pockets of protein kinases , such as those in the PI3K-Akt-mTOR pathway, which is a common mechanism for anticancer drugs containing this moiety. nih.govnih.gov

| Biomolecular Target | Potential Mechanism of Interaction | Reference |

|---|---|---|

| Metal Ions (Cu2+, Zn2+, etc.) | Direct chelation, forming biologically active complexes. | imjst.org |

| Proteasome | Indirect inhibition via ionophore-mediated disruption of metal homeostasis. | nih.govdovepress.com |

| DNA | Intercalation or covalent binding and cross-linking. | nih.gov |

| Protein Kinases (e.g., PI3K, Akt, mTOR) | Potential inhibition via interaction of the morpholine moiety with the ATP-binding site. | nih.govnih.gov |

Structure Activity Relationship Sar and Rational Drug Design

Impact of Substituent Variation on Biological Potency

The biological potency of quinoline (B57606) derivatives can be significantly modulated by altering the substituents on the quinoline core. Research has shown that the nature and position of these functional groups are critical determinants of activity.

Key findings from SAR studies on quinolin-8-ol and related structures include:

Position 5 Substituents : The introduction of electron-withdrawing groups at the 5-position of the quinoline ring has been shown to enhance anticancer activity. nih.gov Conversely, substituting this position with a sulfonic acid group can lead to a decrease in cytotoxicity, which may be attributed to reduced cell permeability. nih.gov

Position 7 Substituents : In some instances, placing an aminomethyl substitution at the R7 position of 5-chloro-8-hydroxyquinoline (B194070) results in higher activity against certain matrix metalloproteinases compared to derivatives with the same substitution at the R5 position. nih.gov

Position 2 Substituents : The addition of aromatic amide substituents at the R2 position can increase the lipophilicity of the molecule. nih.gov This modification has been linked to increased antiviral activity, potentially due to the electron-withdrawing properties of the anilide substituents. nih.gov

General Cytotoxicity : The cytotoxic activities of quinoline derivatives against cancer cell lines are highly dependent on the functional groups attached to the core structure. brieflands.com For example, a nitro-aldehyde quinoline derivative demonstrated the highest cytotoxicity against Caco-2 cells compared to other studied variations. brieflands.com

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

| Position 5 | Electron-withdrawing group | Improved anticancer activity | nih.gov |

| Position 5 | Sulfonic acid | Decreased cytotoxicity | nih.gov |

| Position 7 | Aminomethyl group (on 5-Cl-8-OHQ) | Higher activity against matrix metalloproteinases | nih.gov |

| Position 2 | Aromatic amide | Increased lipophilicity and antiviral activity | nih.govnih.gov |

Significance of the Morpholine (B109124) Moiety in Pharmacological Profiles

The morpholine ring is a prominent heterocyclic motif in medicinal chemistry, often referred to as a "privileged pharmacophore." nih.govijprems.comresearchgate.net Its inclusion in a molecule's design, such as in 5-(Morpholin-4-ylmethyl)quinolin-8-ol, is a strategic choice to enhance its drug-like properties. sci-hub.se

The significance of the morpholine moiety is multi-faceted:

Pharmacokinetic Modulation : Morpholine can improve the pharmacokinetic profile of a compound. For instance, its addition to Gefitinib was instrumental in prolonging the drug's mean terminal plasma half-life. sci-hub.se It can also contribute to sufficient oral absorption, as seen with the keto-morpholine group in Rivaroxaban. sci-hub.se

Enhanced Potency : The morpholine ring can increase a molecule's potency through specific molecular interactions with target proteins, such as kinases. nih.govijprems.com In the case of the antiemetic drug Aprepitant, converting a piperidine (B6355638) to a morpholine reduced basicity, which contributed to increased potency. sci-hub.se

Integral Pharmacophore Component : In many bioactive molecules, the morpholine moiety is an indispensable part of the pharmacophore, contributing to selective enzyme inhibition and affinity for a range of receptors. sci-hub.sejchemrev.com

Versatility : This scaffold is associated with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. nih.govijprems.comjchemrev.com

Influence of CH2-N Linker at Specific Positions

Studies on related quinoline derivatives have demonstrated that:

Linker Length Affects Potency : The length of an alkylamino side chain can significantly impact antiproliferative potency. For one series of quinoline derivatives, a linker consisting of two methylene (B1212753) units (-CH2-CH2-) was found to be the most favorable for activity. nih.gov

Optimal Length for Enzyme Inhibition : In a study of morpholine-bearing quinoline derivatives as cholinesterase inhibitors, compounds with a two-methylene linker between the quinoline core and the morpholine group exhibited better inhibition of acetylcholinesterase (AChE) compared to those with three or four-methylene linkers. nih.gov

Linker and Cytotoxicity : For certain 8-hydroxyquinoline (B1678124) glycoconjugates, the cytotoxic activity was influenced by the length of the alkyl chain between a triazole fragment and the 8-HQ core. A chain of three carbon atoms yielded the lowest IC50 values, while further elongation led to a decrease in activity. mdpi.com

The table below illustrates the effect of linker length on the biological activity of certain quinoline derivatives.

| Compound Series | Linker Length | Biological Target/Activity | Observation | Reference |

| Quinoline Derivatives | 2 x CH2 | Antiproliferative | Most favorable for activity | nih.gov |

| Morpholine-bearing Quinolines | 2 x CH2 | Acetylcholinesterase (AChE) | Better inhibition than 3 or 4 x CH2 linkers | nih.gov |

| 8-Hydroxyquinoline Glycoconjugates | 3 x CH2 | Cytotoxicity | Lowest IC50 values observed | mdpi.com |

Strategic Modification for Enhanced Selectivity and Efficacy

Key strategies include:

Targeted Substitutions : As detailed in section 5.1, the careful placement of specific functional groups on the quinoline ring can fine-tune the biological activity. nih.gov For instance, adding large and bulky alkoxy substituents at position-7 has been suggested as a beneficial modification for antiproliferative activity in certain quinoline series. nih.gov

Hydrophobic Modifications : Incorporating hydrophobic molecules, such as uniquely oriented quinolines, into a compound's structure can shape its molecular recognition of a target protein, potentially enhancing binding affinity. nih.gov

Glycoconjugation : Attaching sugar moieties to the quinoline scaffold is a strategy to improve selectivity and cytotoxicity. mdpi.com This approach leverages the increased glucose uptake of tumor cells, potentially enabling targeted drug delivery. mdpi.com

Solubility and Permeability Optimization : Modifications can be made to improve a compound's pharmaceutical profile. In one study, the removal of an ionizable solubilizing group from an indolo[2,3-c]quinoline inhibitor led to increased exposure in vivo, likely due to enhanced permeability. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. fiveable.meunina.it This "pharmacophore" represents the key interactions between a ligand and its target receptor.

The process typically involves:

Selection of Active Compounds : A set of molecules known to bind to the same biological target is chosen. unina.it

Conformational Analysis : The possible 3D shapes (conformations) of each molecule are determined. unina.it

Feature Assignment : Key chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are identified. unina.it

Molecular Superimposition : The conformations of the different molecules are overlaid to find a common 3D arrangement of the essential features, which defines the pharmacophore model. unina.it

Once a pharmacophore model is established, it serves as a template for optimizing lead compounds. fiveable.menih.gov Modifications are designed to better match the pharmacophore, with the aim of enhancing potency, improving selectivity, and refining pharmacokinetic properties. fiveable.me This approach streamlines the drug discovery process by focusing medicinal chemistry efforts on the most promising structural alterations. fiveable.me

Computational and in Silico Research Methodologies

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between a small molecule ligand and a protein receptor.

As of the latest available research, specific molecular docking studies detailing the binding affinity and interaction patterns of 5-(Morpholin-4-ylmethyl)quinolin-8-ol with specific protein targets have not been published in widely accessible scientific literature. Such studies would typically report the binding energy (in kcal/mol) and visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent bonds formed between the compound and the amino acid residues within the active site of a target protein. This information is critical for predicting the compound's potential efficacy and mechanism of action.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule or a ligand-receptor complex over time. These simulations model the atomic movements, offering insights into the flexibility of the compound and the stability of its interactions with a biological target.

Currently, there are no specific published molecular dynamics simulation studies that focus on this compound. A typical MD study for this compound would involve simulating its behavior in a biological environment (e.g., in water or a lipid bilayer) or when bound to a protein. Key outputs would include analyses of root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the compound or protein, and analysis of interaction lifetimes.

Chemoinformatic Analyses (e.g., POM, SwissADME, Osiris, Molinspiration)

Chemoinformatic tools are used to predict a wide range of molecular properties based on a compound's structure. These predictions help in the early assessment of a compound's potential as a drug candidate. Several studies have performed broad chemoinformatic analyses on libraries of 8-hydroxyquinoline (B1678124) derivatives. researchgate.netnih.gov While these studies calculate properties for many related compounds, specific data for this compound is not explicitly detailed in the main texts of the available literature.

These analyses often involve a combination of platforms:

Molinspiration: Predicts properties like LogP (lipophilicity), topological polar surface area (TPSA), and violations of Lipinski's rule of five. nih.gov

Osiris Property Explorer: Calculates drug-relevant properties including drug-likeness, drug score, and potential toxicity risks (mutagenicity, tumorigenicity, etc.). nih.gov

SwissADME: A comprehensive tool that provides data on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

POM (Petra/Osiris/Molinspiration) Analysis: A combined approach that leverages the predictive power of multiple tools to generate a more robust profile of a compound's biological and chemical characteristics. researchgate.netnih.gov

Without access to the specific outputs for this compound from these studies, a detailed data table cannot be constructed.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico prediction of ADME properties is crucial for evaluating the pharmacokinetic profile of a potential drug. These computational models estimate how a compound will be processed by the body.

Detailed in silico ADME predictions specifically for this compound are not available in the reviewed scientific literature. Such a study would typically provide data on parameters like:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

Metabolism: Prediction of interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: Predicted clearance and half-life.

The following is an example of what an ADME prediction data table would look like:

| Parameter | Predicted Value |

|---|---|

| Gastrointestinal Absorption | Data not available |

| BBB Permeant | Data not available |

| P-glycoprotein Substrate | Data not available |

| CYP1A2 Inhibitor | Data not available |

| CYP2C9 Inhibitor | Data not available |

| CYP2C19 Inhibitor | Data not available |

| CYP2D6 Inhibitor | Data not available |

| CYP3A4 Inhibitor | Data not available |

| Log Kp (skin permeation) | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A search of the scientific literature did not yield any QSAR studies where this compound was included in the dataset. To develop a QSAR model, researchers would need a series of structurally related compounds with measured biological activity against a specific target. The model would then identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with this activity. The absence of such a study indicates a gap in the understanding of the structure-activity landscape for this specific compound and its close analogues.

Advanced Applications in Chemical and Materials Science Research

Utilization as Analytical Tools and Probes

The 8-hydroxyquinoline (B1678124) (8-HQ) framework is a foundational component in the design of fluorescent probes for the detection of metal ions. rroij.comresearchgate.net While 8-HQ itself is weakly fluorescent, its chelation with metal ions can cause a significant enhancement in fluorescence intensity. rroij.comsemanticscholar.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the increased rigidity of the molecular structure upon complexation, which limits non-radiative decay pathways. rroij.com

Derivatives like 5-(Morpholin-4-ylmethyl)quinolin-8-ol are explored for these applications. The morpholine (B109124) group, a known electron donor, can be involved in photoinduced electron transfer (PET) processes, which often quench the fluorescence of the core fluorophore. nih.gov Upon binding of a target metal ion to the chelating site (the 8-hydroxyl group and quinoline (B57606) nitrogen), the PET process can be inhibited, leading to a "turn-on" fluorescence signal. This switching mechanism makes such compounds highly sensitive and selective probes. nih.gov Quinoline-based probes have been successfully developed for the selective detection of various metal ions, including copper and zinc, at parts-per-billion (ppb) levels in aqueous media. rsc.orgsemanticscholar.org The 8-HQ scaffold serves as an ideal building block for chemosensors used in analytical chemistry, molecular imaging, and environmental monitoring. researchgate.net

Applications in Diagnostic Imaging and Tracers

The metal-chelating properties of the quinoline core are being leveraged for the development of novel diagnostic imaging agents. Research has shown that radioiodinated quinoline derivatives can be used as potential tumor imaging agents. snmjournals.org This application is based on the observation that certain tumor microenvironments have elevated levels of metal ions like zinc, which are associated with enzymes involved in tumor invasion and metastasis. snmjournals.org Lipophilic quinoline derivatives can penetrate cell membranes and bind to these metal-rich sites, allowing for targeted imaging when labeled with a radionuclide such as Iodine-125. snmjournals.org

Studies have demonstrated that the uptake of radio-labeled quinoline tracers in tumor lesions is significantly higher than in normal tissue, and the signal intensity can correlate with the tumor grade. snmjournals.org Furthermore, other complex quinoline derivatives have been designed and synthesized to serve as radioiodinated probes for specific biological targets, such as the platelet-derived growth factor receptor β (PDGFRβ), which is overexpressed in many malignant tumors. nih.gov These findings suggest that the this compound scaffold, by combining the proven metal-binding capability of 8-HQ with a modifiable side chain, represents a promising platform for creating a new class of targeted imaging agents and tracers for oncology. snmjournals.orgnih.gov

Integration into Advanced Functional Materials

The unique chemical properties of 8-hydroxyquinoline derivatives allow for their incorporation into larger material systems to create advanced functional materials with tailored properties. A notable application is the integration of these compounds into polymer matrices. For instance, researchers have successfully incorporated 8-hydroxyquinoline-5-sulfonic acid into electrospun materials made from Poly(Vinyl Alcohol) (PVA) and Chitosan. nih.gov The resulting composite fibers exhibit significant antibacterial, antifungal, and antitumor activities. nih.gov

In these materials, the 8-HQ derivative is physically entrapped or chemically bonded within the polymer network. The nitrogen and hydroxyl groups of the quinoline ring remain available for complexation with metal ions, which can enhance the biological activity of the material. nih.gov This approach demonstrates how the inherent properties of an 8-HQ derivative can be imparted to a bulk material. The structure of this compound, with its reactive hydroxyl group and stable heterocyclic system, makes it a suitable candidate for similar integration into polymers, coatings, or other matrices to develop "smart" materials with built-in sensing, antimicrobial, or self-healing capabilities. researchgate.net

Role in Organic Light-Emitting Diodes (OLEDs) and Chemosensors

Metal complexes of 8-hydroxyquinoline are cornerstone materials in the field of organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.net The archetypal compound, tris(8-hydroxyquinolinato)aluminum (Alq3), is a highly luminescent and stable material widely used as an electron-transporting and emitting layer in OLED devices. researchgate.net The success of Alq3 has spurred extensive research into other 8-HQ derivatives to tune the emission color and improve device efficiency. rroij.com

Substituents on the 8-HQ ring play a crucial role in modifying the photophysical properties of the resulting metal complexes. rroij.com Research on 5-aminomethyl-substituted 8-hydroxyquinolines, which are structurally analogous to this compound, has shown that their aluminum(III) complexes are soluble in common organic solvents and exhibit strong green luminescence with high quantum yields. researchgate.net Similarly, zinc(II) complexes of 8-hydroxyquinoline (Znq2) are recognized as excellent candidates for OLEDs due to their high quantum yield and good thermal stability. mdpi.com By altering the substituents, the emission color of these complexes can be tuned across the visible spectrum, from blue to yellow and red, making them highly versatile for display and lighting applications. rroij.commdpi.com

The same chelating property that makes these compounds useful in OLEDs also makes them effective chemosensors. nih.govresearchgate.net The 8-HQ moiety acts as a fluorophoric ligand that can signal the presence of specific metal ions through changes in its fluorescence, as described in section 7.1. researchgate.net

Research on Corrosion Inhibition Properties

Derivatives of 8-hydroxyquinoline have been extensively investigated as highly effective corrosion inhibitors for metals, particularly for steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). najah.edusemanticscholar.org The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.comresearchgate.net

The adsorption mechanism involves the interaction between the inhibitor molecule and the metal surface. This is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pair electrons and the π-electrons of the quinoline ring system. najah.edutandfonline.com These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, creating strong coordinate bonds. tandfonline.com Quantum chemical studies using Density Functional Theory (DFT) confirm that substituents on the 8-hydroxyquinoline ring significantly influence the molecule's electronic properties and its adsorption behavior. acs.org

These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comacs.org The adsorption of these molecules on the metal surface generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. najah.edusemanticscholar.orgresearchgate.net Research has demonstrated that 8-hydroxyquinoline derivatives can achieve very high inhibition efficiencies, often exceeding 95%. najah.eduresearchgate.netacs.org

Table 1: Research Findings on Corrosion Inhibition by 8-Hydroxyquinoline Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|---|

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | Mild Steel | 1 M HCl | 96 | Weight Loss, Electrochemical | Langmuir | najah.eduresearchgate.net |

| 5-[(dodecylthio)methyl]-8-quinolinol | N80 Steel | 1.0 M HCl | 98.71 | Weight Loss, Electrochemical | Not specified | acs.org |

| 1,3-bis(quinoline-8-dimethylformamide) propane (B168953) (BQYP) | Mild Steel | 2 M H₂SO₄ | ~91 | Electrochemical | Langmuir | semanticscholar.org |

| Novel 8-hydroxyquinoline derivative (P1) | Mild Steel | 1.0 M HCl | 97 | Electrochemical, DFT | Langmuir | tandfonline.com |

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(Morpholin-4-ylmethyl)quinolin-8-ol and its derivatives?

Methodological Answer: Synthesis typically involves Mannich reactions or nucleophilic substitutions. For example:

- Mannich Reaction: Reacting quinolin-8-ol with morpholine and formaldehyde under reflux in ethanol yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate derivatives .

- Modifications: Substituents at the C5 position (e.g., alkyl, aryl, or heterocyclic groups) are introduced using precursors like 5-(chloromethyl)quinolin-8-ol. Reaction conditions (solvent, temperature, and catalyst) must be optimized to avoid side products .

- Characterization: Confirm structures using -NMR (e.g., δ 3.6–4.2 ppm for morpholine protons), HRMS (e.g., [M+H] at m/z 285.134), and elemental analysis .

Advanced Structural Analysis

Q. Q2. How can crystallographic methods resolve ambiguities in the coordination geometry of metal complexes involving this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding. For example, organotin(IV) complexes with this compound ligands exhibit distorted octahedral geometries, confirmed via bond-length analysis and torsion angles .

- Validation Tools: Employ WinGX and ORTEP for visualizing supramolecular interactions (e.g., π-π stacking) and validating data against IUCr standards .

Structure-Activity Relationship (SAR) Studies

Q. Q3. How do substitutions at the C5 position influence biological activity and cytotoxicity?

Methodological Answer:

- SAR Design: Replace the morpholine group with bulkier substituents (e.g., 4-methylphenyl or benzyl) to enhance steric effects. For instance, 5-((p-tolylamino)methyl)quinolin-8-ol showed improved HIV-1 integrase inhibition (IC = 2.7 µM) but required cytotoxicity screening in MT-4 cells .

- Balancing Potency/Toxicity: Use MTT assays to compare EC (antiviral) and CC (cytotoxicity). Derivatives with logP < 3.5 often reduce off-target effects .

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for evaluating the antinociceptive or antiviral potential of this compound?

Methodological Answer:

- Antinociceptive Activity:

- Antiviral Screening:

- HIV-1 Integrase Inhibition: Use ELISA to measure disruption of the integrase-LEDGF/p75 interaction .

- Cytotoxicity: Parallel testing in human cell lines (e.g., HEK293) ensures selectivity .

Corrosion Inhibition Studies

Q. Q5. How can experimental and computational methods synergize to evaluate this compound as a corrosion inhibitor?

Methodological Answer:

- Experimental:

- Computational:

Coordination Chemistry

Q. Q6. What spectroscopic techniques elucidate the bonding modes of this compound in metal complexes?

Methodological Answer:

- IR Spectroscopy: Identify ν(C=N) shifts (e.g., 1620 → 1580 cm) indicating coordination via the quinoline-N and hydroxyl-O atoms .

- Sn Mössbauer Spectroscopy: Analyze quadrupole splitting (Δ = 2.1 mm/s) to confirm octahedral vs. trigonal bipyramidal geometries in organotin complexes .

- NMR: -NMR chemical shifts (e.g., δ 8.5 ppm for quinoline-H) reveal ligand protonation states in solution .

Computational Modeling

Q. Q7. How can molecular docking predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Target Preparation: Retrieve HIV-1 integrase (PDB: 1QS4) and remove water/ions.

- Docking Software: Use AutoDock Vina with Lamarckian GA. Set grid dimensions (20 Å × 20 Å × 20 Å) around the LEDGF/p75 binding site .

- Validation: Compare docking scores (e.g., -9.2 kcal/mol) with experimental IC values. Hydrogen bonds with Asp128 and hydrophobic interactions with Tyr143 are critical .

Data Contradictions

Q. Q8. How to resolve discrepancies between crystallographic and spectroscopic data for metal complexes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.